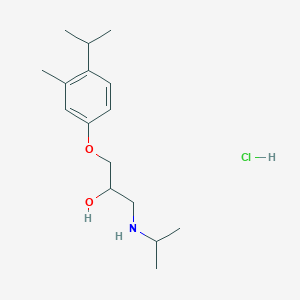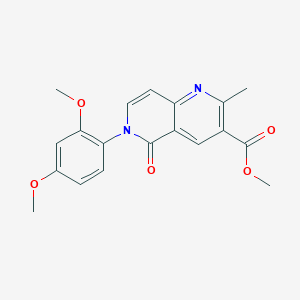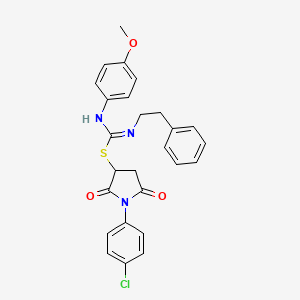![molecular formula C14H16ClN3O2 B4959136 N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B4959136.png)
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide, also known as Compound A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and reduce amyloid-beta accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable under standard lab conditions. However, one limitation of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A research include investigating its potential therapeutic applications, optimizing its chemical structure, developing novel drug delivery systems, and identifying its molecular targets.
Métodos De Síntesis
The synthesis of N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A involves the reaction of 3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminopropylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In inflammation research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide A has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-11(5-3-6-12(9)15)14-17-13(20-18-14)7-4-8-16-10(2)19/h3,5-6H,4,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXWVHGJHCSAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NOC(=N2)CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(3-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)


![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)
![[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B4959104.png)
![N-{4-[(1-isobutyl-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)methyl]phenyl}acetamide](/img/structure/B4959112.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4959132.png)

![3-phenyl-2-(phenylimino)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4959154.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959160.png)
![2-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959163.png)